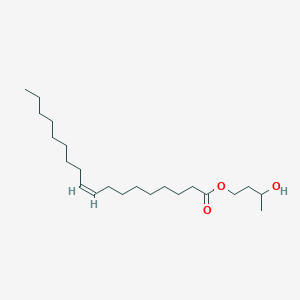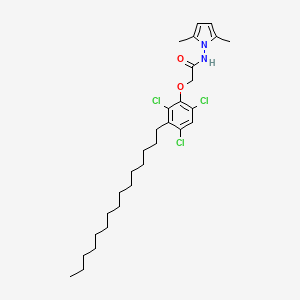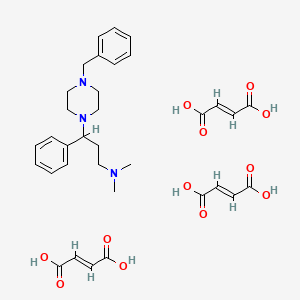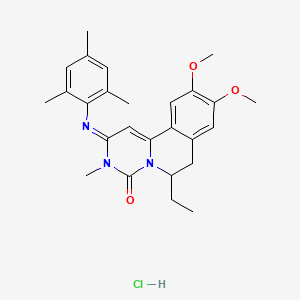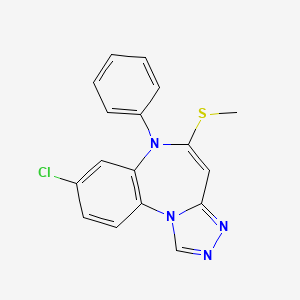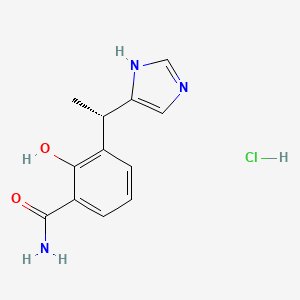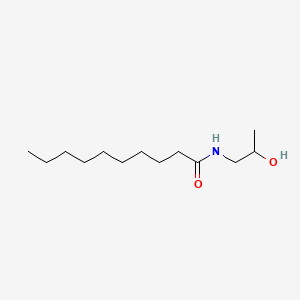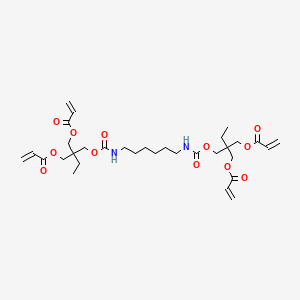
3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate is a chemical compound known for its neurotropic and psychotropic properties. It belongs to the class of dibenzothiepin derivatives, which have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate involves several key steps:
Starting Materials: The synthesis begins with 2-iodo-4-methoxybenzoic acid and 3-methoxythiophenol.
Formation of Intermediate Acids: These starting materials undergo a series of reactions to form intermediate acids such as [4-methoxy-2-(3-methoxyphenylthio)phenyl]acetic acid.
Cyclization: The intermediate acids are then cyclized to form ketones.
Enamine Formation: The ketones react with 1-methylpiperazine and titanium tetrachloride to form enamines.
Reduction: The enamines are reduced using diborane to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps as described above, but with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and piperazino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as diborane and zinc in acetic acid are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for synthesizing other dibenzothiepin derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its neurotropic and psychotropic effects, particularly in the treatment of depression and anxiety disorders.
作用机制
The mechanism of action of 3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate involves its interaction with various molecular targets:
Neurotransmitter Receptors: It acts as an antagonist at dopamine and serotonin receptors, which contributes to its psychotropic effects.
Enzyme Inhibition: It inhibits certain enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels in the brain.
相似化合物的比较
Similar Compounds
7-Fluoro-11-(4-methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-ol: Known for its antiviral properties.
8-Chloro-10-(2-dimethylaminoethoxy)dibenzo[b,f]thiepin: Another dibenzothiepin derivative with neurotropic effects.
Uniqueness
3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual action on dopamine and serotonin receptors makes it particularly effective in treating psychiatric disorders .
属性
CAS 编号 |
80709-68-8 |
|---|---|
分子式 |
C25H28N2O6S |
分子量 |
484.6 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1-(2,9-dimethoxybenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H24N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)19-12-15-4-5-16(24-2)13-20(15)26-21-14-17(25-3)6-7-18(19)21;5-3(6)1-2-4(7)8/h4-7,12-14H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
FUOUPWHDFOABMI-WLHGVMLRSA-N |
手性 SMILES |
CN1CCN(CC1)C2=CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CN1CCN(CC1)C2=CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


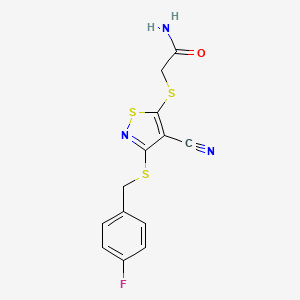
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
